molecular formula C15H22O3S B1359367 5-(1,3-Dioxolan-2-YL)-2-thienyl 1-ethylpentyl ketone CAS No. 898772-98-0

5-(1,3-Dioxolan-2-YL)-2-thienyl 1-ethylpentyl ketone

Cat. No.: B1359367
CAS No.: 898772-98-0
M. Wt: 282.4 g/mol
InChI Key: VZKMBEKAWZLJQL-UHFFFAOYSA-N
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Description

5-(1,3-Dioxolan-2-YL)-2-thienyl 1-ethylpentyl ketone is an organic compound that features a dioxolane ring and a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Dioxolan-2-YL)-2-thienyl 1-ethylpentyl ketone typically involves the acetalization of aldehydes and ketalization of ketones with ethylene glycol . The reaction conditions often require an acid catalyst to facilitate the formation of the dioxolane ring. For instance, the reaction between 2-thiophenecarboxaldehyde and ethylene glycol in the presence of p-toluenesulfonic acid can yield the desired dioxolane derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Dioxolan-2-YL)-2-thienyl 1-ethylpentyl ketone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The thienyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thienyl derivatives.

Mechanism of Action

The mechanism of action of 5-(1,3-Dioxolan-2-YL)-2-thienyl 1-ethylpentyl ketone involves its interaction with specific molecular targets and pathways. For instance, the dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic transformations . Additionally, the thienyl group can participate in various biochemical interactions, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1,3-Dioxolan-2-YL)-2-thienyl 1-ethylpentyl ketone is unique due to its combination of a dioxolane ring and a thienyl group, which imparts distinct chemical and physical properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

IUPAC Name

1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-2-ethylhexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O3S/c1-3-5-6-11(4-2)14(16)12-7-8-13(19-12)15-17-9-10-18-15/h7-8,11,15H,3-6,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZKMBEKAWZLJQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)C1=CC=C(S1)C2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80641915
Record name 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-2-ethylhexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898772-98-0
Record name 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-2-ethylhexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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